Cas no 1806904-04-0 (Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate)

Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a reactive chloromethyl group, a difluoromethyl substituent, and an ester moiety—make it a valuable building block for constructing complex heterocyclic frameworks. The presence of both amino and electrophilic sites allows for selective functionalization, enabling diverse derivatization pathways. The difluoromethyl group enhances metabolic stability and bioavailability in target molecules, while the ester functionality offers flexibility for further transformations. This compound is particularly useful in the development of bioactive compounds, including enzyme inhibitors and fluorinated analogs. Its well-defined reactivity profile ensures consistent performance in multistep synthetic routes.
Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate structure
1806904-04-0 structure
Product name:Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate
CAS No:1806904-04-0
MF:C10H11ClF2N2O2
MW:264.656348466873
CID:4857634

Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate
    • Inchi: 1S/C10H11ClF2N2O2/c1-2-17-10(16)8-7(14)5(3-11)6(4-15-8)9(12)13/h4,9H,2-3,14H2,1H3
    • InChI Key: GGNAKNSPUPQRFD-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C(C(=O)OCC)=NC=C1C(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 269
  • XLogP3: 2.3
  • Topological Polar Surface Area: 65.2

Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029064183-1g
Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate
1806904-04-0 97%
1g
$3,069.40 2022-03-31
Alichem
A029064183-250mg
Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate
1806904-04-0 97%
250mg
$940.80 2022-03-31
Alichem
A029064183-500mg
Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate
1806904-04-0 97%
500mg
$1,711.50 2022-03-31

Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate Related Literature

Additional information on Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate

Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate: A Comprehensive Overview

Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate, with the CAS number 1806904-04-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its pyridine ring structure, which serves as a versatile scaffold for various functional groups. The presence of amino, chloromethyl, and difluoromethyl substituents on the pyridine ring imparts unique chemical properties, making it a valuable molecule for both academic research and industrial applications.

The chemical structure of Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate is notable for its intricate arrangement of substituents. The pyridine ring, a six-membered aromatic ring with one nitrogen atom, forms the core of the molecule. The amino group (-NH2) at position 3 introduces basicity and potential sites for hydrogen bonding, while the chloromethyl (-CH2Cl) group at position 4 adds electron-withdrawing characteristics. The difluoromethyl (-CHF2) group at position 5 further enhances the molecule's electronic diversity. These substituents collectively influence the compound's reactivity, solubility, and stability, making it a promising candidate for various chemical transformations.

Recent studies have highlighted the potential of Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate in drug discovery. Researchers have explored its ability to act as a precursor for bioactive molecules, particularly in the development of antimicrobial agents and cancer therapeutic agents. The compound's unique electronic properties enable it to interact with biological targets such as enzymes and receptors, making it a valuable lead compound in medicinal chemistry.

In addition to its pharmaceutical applications, Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate has shown promise in the field of materials science. Its ability to undergo various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, makes it a versatile building block for constructing advanced materials. For instance, researchers have utilized this compound to synthesize novel polymers and nanomaterials with enhanced mechanical and electronic properties.

The synthesis of Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate involves a series of carefully designed organic reactions. Starting from pyridine derivatives, chemists employ methods such as nucleophilic aromatic substitution and Friedel-Crafts alkylation to introduce the desired substituents. The use of modern catalytic systems and green chemistry principles has further optimized the synthesis process, reducing waste and improving yield.

Recent advancements in computational chemistry have also contributed to a deeper understanding of Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate's properties. By employing quantum mechanical calculations and molecular docking studies, scientists have been able to predict its interaction with biological targets with high accuracy. These computational tools have significantly accelerated drug discovery efforts involving this compound.

In conclusion, Ethyl 3-amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylate (CAS No: 1806904-04-0) is a multifaceted organic compound with wide-ranging applications in medicinal chemistry, materials science, and beyond. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in various scientific domains. As ongoing research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

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